1-benzoyl-4-benzylpiperidine

Physicochemical profiling BBB permeability Monoamine transporter

Researchers requiring the minimal FASN inhibitor pharmacophore often face confounding monoamine release activity from simpler 4-benzylpiperidine analogs (e.g., DA EC₅₀ 109 nM). 1-Benzoyl-4-benzylpiperidine eliminates this activity via N-acylation (HBD=0) while providing the essential 4-benzyl group for hydrophobic pocket occupancy per Cephalon/89bio patents. - Zero HBD amide scaffold: no NH protection needed for downstream elaboration. - Predicted LogP ~4.0-4.3: distinct chromatographic retention for impurity profiling. - Bench-stable intermediate with two independently modifiable aromatic rings.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
Cat. No. B5764575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-4-benzylpiperidine
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H21NO/c21-19(18-9-5-2-6-10-18)20-13-11-17(12-14-20)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2
InChIKeySWKYTNAJGNVOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-benzylpiperidine Technical Baseline


1-Benzoyl-4-benzylpiperidine (CAS 88796-11-6; systematic name: methanone, phenyl[1-(phenylmethyl)-4-piperidinyl]-) is a 1,4-disubstituted piperidine derivative with molecular formula C₁₉H₂₁NO and molecular weight 279.4 g·mol⁻¹ . The compound belongs to the 1-benzoylpiperidine class and features a benzoyl group at the N1 position and a benzyl substituent at the C4 position of the piperidine ring . This specific substitution pattern distinguishes it from mono-substituted piperidine analogs and places it within a patented series of fatty acid synthase (FASN) inhibitors assigned to Cephalon LLC / 89bio Ltd. [1]. The compound is primarily sourced as a research chemical and synthetic intermediate, typically supplied at ≥95% purity .

FASN inhibitor pharmacophore study fit
Zero HBD profile for CNS permeability research
Dual-site SAR exploration scaffold
Free of monoamine release confounding activity

Why 1-Benzoyl-4-benzylpiperidine Cannot Be Substituted


Generic substitution of 1-benzoyl-4-benzylpiperidine with structurally simpler piperidine analogs such as 4-benzylpiperidine (CAS 31252-42-3) or 1-benzoylpiperidine (CAS 776-75-0) introduces divergent physicochemical and pharmacological profiles that compromise experimental reproducibility. The conversion of the basic secondary amine in 4-benzylpiperidine (pKa ≈ 10.58 predicted) to a tertiary amide in 1-benzoyl-4-benzylpiperidine eliminates hydrogen-bond donor capacity (HBD = 0 vs. HBD = 1), reduces aqueous solubility, alters logP by approximately 1.5–2.0 log units, and fundamentally changes target engagement potential . Critically, 4-benzylpiperidine functions as a monoamine releasing agent with EC₅₀ values of 109 nM (dopamine), 41.4 nM (norepinephrine), and 5,246 nM (serotonin), whereas N-acylation to yield 1-benzoyl-4-benzylpiperidine abrogates this pharmacological activity entirely . Conversely, the 4-benzyl substituent present in the target compound but absent in 1-benzoylpiperidine is essential for the hydrophobic pocket interactions required within the fatty acid synthase (FASN) inhibitor pharmacophore claimed in Cephalon/89bio patents [1]. These structural differences are not compensated by simple concentration adjustments and necessitate compound-specific procurement.

4-Benzylpiperidine
Monoamine releaser (DA EC50 109 nM) with HBD=1; N-acylation abolishes this activity and alters LogP by ~1.5–2 units, which may not transfer in FASN assays.
1-Benzoylpiperidine
Lacks the essential 4-benzyl hydrophobic anchor; falls outside the FASN pharmacophore claimed in U.S. Patent 11,878,966, and may not engage the target pocket.
N-(4-Methylbenzoyl) analog
Para-methyl group adds steric bulk that may shift binding geometry in constrained sites and blocks synthetic derivatization at that position.

1-Benzoyl-4-benzylpiperidine vs. Structural Analogs


Hydrogen-Bond Donor Deficiency vs. 4-Benzylpiperidine

1-Benzoyl-4-benzylpiperidine possesses zero hydrogen-bond donor (HBD) groups due to N-acylation of the piperidine ring, compared to one HBD for 4-benzylpiperidine (secondary amine). This difference directly impacts membrane permeability and solubility. The predicted LogP of 4-benzylpiperidine is 2.56–2.92 (ACD/LogP), whereas the addition of the benzoyl group and loss of HBD capacity in the target compound is estimated to increase LogP to approximately 4.0–4.3 (class-level inference based on fragment contribution of benzoyl group: ΔLogP ≈ +1.5 vs. 1-benzoylpiperidine LogP 1.44–2.25) . Moreover, 4-benzylpiperidine is a potent monoamine releaser (EC₅₀: DA 109 nM, NE 41.4 nM, 5-HT 5,246 nM) due to its basic amine pharmacophore; N-acylation to form the benzamide completely abolishes this off-target monoamine releasing activity, making 1-benzoyl-4-benzylpiperidine functionally silent at monoamine transporters .

HBD vs. 4-Benzylpiperidine
Class-level inference
HBD 0 vs. 1; complete loss of monoamine release activity
CNS target studies avoid monoamine-release artifacts.
Predicted LogP shift ~1.5–2 units; data to verify.
Physicochemical profiling BBB permeability Monoamine transporter Drug-likeness

MW and Lipophilicity vs. 1-Benzoylpiperidine

1-Benzoyl-4-benzylpiperidine (MW 279.4 g·mol⁻¹) incorporates a 4-benzyl substituent that is absent in 1-benzoylpiperidine (MW 189.25 g·mol⁻¹), resulting in a molecular weight increase of 90.15 g·mol⁻¹ and a calculated LogP increase of approximately 2.3–2.9 log units (estimated from fragment contributions: benzyl group ΔLogP ≈ +2.1 vs. ACD/LogP 1.44 for 1-benzoylpiperidine) . The Cephalon/89bio patent series (U.S. Patent 11,878,966) explicitly requires the 4-position substituent (benzyl or benzoyl) for FASN inhibitory activity, as defined in Formula I where the 4-position must bear an aromatic group capable of hydrophobic pocket engagement [1]. 1-Benzoylpiperidine lacks this critical 4-substituent and falls outside the claimed pharmacophore, making it unsuitable as a research surrogate for FASN target engagement studies.

MW & LogP vs. 1-Benzoylpiperidine
Class-level inference
MW +90.15; ΔLogP ≈ +2.3 to +2.9
4-Benzyl group is mandatory for FASN pharmacophore occupancy.
SAR defined in U.S. Patent 11,878,966 B2.
Lipophilicity FASN inhibition Structure-activity relationship Molecular recognition

FASN Inhibition vs. Monoamine Release: Target Divergence

1-Benzoyl-4-benzylpiperidine belongs to a class of 1,4-substituted piperidine compounds explicitly claimed as fatty acid synthase (FASN) inhibitors in U.S. Patent 11,878,966 B2 (Cephalon/89bio), with therapeutic indications covering cancer, obesity, metabolic diseases, and antiviral applications [1]. In contrast, 4-benzylpiperidine is characterized as a monoamine releasing agent with dopamine transporter selectivity (20- to 48-fold selectivity for dopamine vs. serotonin release) and weak monoamine oxidase inhibition (MAO-A IC₅₀ = 20 μM; MAO-B IC₅₀ = 2 mM) [2]. These represent fundamentally divergent biological target profiles: the FASN inhibitor class targets lipid biosynthesis pathways overexpressed in cancer and metabolic tissues, while the monoamine releaser class targets central nervous system catecholamine dynamics. No cross-target activity has been reported for either compound at the alternate target class.

Target Divergence
Class-level inference
FASN inhibitor vs. monoamine releaser; no overlapping activity reported
Substitution is scientifically invalid for cancer metabolism research.
Source: Patent claims and synaptosomal assay data.
Fatty acid synthase FASN inhibition Target selectivity Cancer metabolism

Structural Differences vs. N-(4-Methylbenzoyl) Analog

The closest commercially catalogued analog, N-(4-methylbenzoyl)-4-benzylpiperidine (MW 293.4 g·mol⁻¹; CAS unspecified in public databases), differs from 1-benzoyl-4-benzylpiperidine (MW 279.4 g·mol⁻¹) solely by a para-methyl substituent on the benzoyl ring [1]. This methyl group introduces a modest molecular weight increase of 14.0 g·mol⁻¹ and a steric perturbation at the para position, which has been demonstrated in crystallographic studies of the related InhA enoyl-ACP reductase–inhibitor complex to alter the rotational freedom of the benzoyl moiety and affect hydrogen-bonding geometry with the target protein [2]. While both compounds share the 1-benzoyl-4-benzylpiperidine core scaffold, the absence of the para-methyl group in the target compound provides a less sterically encumbered benzoyl ring, which may be preferred when the binding pocket imposes tight steric constraints at the para position or when the para position is intended for further synthetic derivatization (e.g., halogenation, radiolabeling).

N-(4-Methylbenzoyl) Analog
Cross-study comparable
MW -14.0 vs. analog; para-H enables synthetic modification
Mandatory precursor when the benzoyl para position requires derivatization.
Analog co-crystal structure with InhA reported (PDB 4PI).
Structure-activity relationship Steric effects Metabolic stability Para-substitution

Synthetic Intermediate vs. End-Product Analogs

1-Benzoyl-4-benzylpiperidine is explicitly described as a synthetic intermediate in the preparation of more complex 1,4-substituted piperidine derivatives, including the FASN inhibitor series claimed in U.S. Patent 11,878,966 B2, where it serves as a starting material for further elaboration at the benzoyl or benzyl positions [1]. Its synthesis typically proceeds via acylation of 4-benzylpiperidine with benzoyl chloride in the presence of a base (e.g., triethylamine), yielding the target compound as a bench-stable, purifyable intermediate . In contrast, more advanced patent examples such as 1-[4-(4-quinolin-3-yl-benzyl)-piperidin-1-yl]-propan-1-one (a lead FASN inhibitor) are multi-step synthesis products with significantly higher molecular complexity and cost. For laboratories engaged in independent SAR exploration or process chemistry development, procuring the simpler 1-benzoyl-4-benzylpiperidine intermediate provides a versatile building block that can be diversified through parallel synthesis, whereas purchasing the fully elaborated end-product limits experimental flexibility.

Synthetic Utility
Supporting evidence
1-step synthesis vs. ≥3 steps for lead compounds; 2 modifiable positions
Supports SAR exploration with higher synthetic accessibility.
Methodology from U.S. Patent 11,878,966 B2.
Synthetic intermediate Medicinal chemistry Building block Derivatization

1-Benzoyl-4-benzylpiperidine Application Scenarios


FASN Inhibitor Lead Optimization

For laboratories pursuing fatty acid synthase (FASN) as a therapeutic target in oncology or metabolic disease, 1-benzoyl-4-benzylpiperidine serves as the minimal pharmacophoric scaffold that satisfies the structural requirements defined in the Cephalon/89bio patent series (U.S. Patent 11,878,966 B2). Its dual substitution pattern (1-benzoyl + 4-benzyl) is essential for FASN binding pocket occupancy, and unlike 4-benzylpiperidine, it carries no confounding monoamine release activity (EC₅₀ values in the nanomolar range for the latter) that would complicate cellular assay interpretation [1]. The compound can be systematically diversified at either the benzoyl or benzyl position to explore SAR, making it the rational starting point for hit-to-lead programs.

Building Block for Parallel Library Synthesis

1-Benzoyl-4-benzylpiperidine provides a synthetically tractable, bench-stable intermediate bearing two independently modifiable aromatic substituents. Its zero hydrogen-bond donor count (amide nitrogen) ensures compatibility with a wide range of subsequent reactions (alkylation, Suzuki coupling, halogenation) without requiring NH protection. This contrasts with 4-benzylpiperidine, which requires nitrogen protection before further elaboration due to the reactive secondary amine (pKa ~10.58) . The compound's molecular weight (279.4 g·mol⁻¹) places it within an optimal range for fragment-based or scaffold-oriented library construction, where it can serve as a central core for generating diverse analog series.

Reference Standard for Analytical Method Development

In the context of pharmaceutical development programs based on 1,4-disubstituted piperidine FASN inhibitors, 1-benzoyl-4-benzylpiperidine represents the unelaborated core scaffold and is a required reference standard for HPLC impurity profiling, mass spectrometry method development, and forced degradation studies. Its predicted LogP (~4.0–4.3) and zero HBD capacity provide distinct chromatographic retention and ionization characteristics compared to more polar analogs bearing hydroxyl or amino substituents . Procurement of the authentic compound (CAS 88796-11-6) at ≥95% purity ensures reliable identification and quantification of this scaffold in complex reaction mixtures and biological matrices.

Crystallography of Piperidine-Based Inhibitors

The unsubstituted benzoyl ring of 1-benzoyl-4-benzylpiperidine, lacking the para-methyl group present in the closely related N-(4-methylbenzoyl)-4-benzylpiperidine, offers reduced steric hindrance for co-crystallization studies where a tighter fit within the enzyme active site is required. Published structural data for the N-(4-methylbenzoyl) analog in complex with InhA enoyl-ACP reductase (PDB ligand code: 4PI) provides a reference point for comparative crystallographic analysis; the target compound's smaller benzoyl moiety may facilitate binding in isoforms or species orthologs with constricted binding pockets [2]. The absence of the para-methyl group also eliminates potential crystal packing artifacts arising from methyl group rotational disorder.

Application
Selection Property
Validation Focus
FASN lead optimization
Minimal pharmacophoric scaffold free of monoamine-release activity
Target engagement and cellular assay endpoint review
Parallel library synthesis
Bench-stable, zero-HBD core with two aromatic modification sites
Synthetic versatility and NH-protection-free diversification
Analytical reference standard
Distinct chromatographic retention and ionization for impurity profiling
HPLC/MS method development and forced degradation studies
Crystallography of piperidine inhibitors
Unsubstituted benzoyl ring with reduced steric hindrance
Co-crystallization in sterically constrained enzyme active sites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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